3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a unique 1,4-diazaspiro[4.5]dec-3-ene-2-thione core. The molecule features a 3-chlorophenyl substituent at position 3 and a 3-fluorobenzoyl group at position 1 of the spiro system. This structure combines electron-withdrawing substituents (chloro and fluoro) with a rigid spirocyclic framework, which may confer distinct physicochemical and pharmacological properties, such as enhanced metabolic stability or receptor-binding selectivity .
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-8-4-6-14(12-16)18-20(27)25(21(24-18)10-2-1-3-11-21)19(26)15-7-5-9-17(23)13-15/h4-9,12-13H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMDLLCPJGZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The process often starts with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and fluorobenzoyl groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related diazaspiro derivatives, focusing on substituent effects, ring size variations, and pharmacological implications.
Substituent Variations in 1,4-Diazaspiro[4.5]dec-3-ene-2-thione Derivatives
Key Observations :
- Steric Effects : The 8-tert-butyl derivative (MW 314.49) exhibits reduced polarity due to alkylation, which may improve blood-brain barrier penetration relative to the target compound .
- Halogen Positioning : Dichlorophenyl analogs (e.g., 2,4-dichloro substitution) show broader bioactivity in antimicrobial assays, suggesting positional halogen effects on potency .
Ring Size and Core Modifications
Key Observations :
- Ring Expansion : Spiro[4.6]undecane derivatives (vs. spiro[4.5]decane in the target compound) exhibit increased flexibility, which may reduce binding affinity but improve solubility .
- Core Heteroatom Arrangement : 2,8-Diazaspiro[4.5]decane derivatives demonstrate distinct pharmacological profiles (e.g., vasopressin antagonism) due to altered nitrogen positioning .
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a member of the diazaspiro family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClF NS
- Molecular Weight : 320.81 g/mol
This compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds within the diazaspiro class exhibit various modes of action, including:
- Dopamine Receptor Modulation : Some diazaspiro compounds have been shown to interact with dopamine receptors, suggesting potential antipsychotic effects. For instance, related compounds demonstrated antipsychotic profiles through biochemical tests in animal models .
- Acetylcholinesterase Inhibition : Similar structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is significant for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of similar diazaspiro compounds. For example, derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating a potential role in treating infections .
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | Strong | 2.14 |
| 7m | Bacillus subtilis | Moderate | 0.63 |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests its potential use in treating psychiatric disorders. For instance, related diazaspiro compounds have been shown to reduce catalepsy in animal models, indicating a favorable side effect profile compared to traditional antipsychotics .
Case Studies and Research Findings
- Antipsychotic Profile : A study highlighted that certain diazaspiro compounds exhibited antipsychotic effects with minimal neurological side effects. The separation between effective doses for therapeutic effects and those causing adverse effects was significant, suggesting a safer profile for clinical use .
- Inhibition Studies : A series of synthesized derivatives were tested for their inhibitory effects on AChE and urease, with some showing promising results comparable to established drugs. These findings underscore the potential of these compounds as therapeutic agents in neurodegenerative diseases and conditions requiring urease inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
